molecular formula C9H17ClN2O2 B1446417 Allyl piperidin-4-ylcarbamate hydrochloride CAS No. 885274-96-4

Allyl piperidin-4-ylcarbamate hydrochloride

Cat. No.: B1446417
CAS No.: 885274-96-4
M. Wt: 220.69 g/mol
InChI Key: XVDBHRQFVYCWDW-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of allyl piperidin-4-ylcarbamate hydrochloride emerges from the broader historical context of piperidine chemistry, which traces its origins to the mid-nineteenth century when piperidine itself was first isolated and characterized. The foundational work in piperidine chemistry began in 1850 when Scottish chemist Thomas Anderson first reported the isolation of piperidine, followed by independent confirmation in 1852 by French chemist Auguste Cahours, who provided the compound with its current nomenclature. These early discoveries established piperidine as a fundamental heterocyclic building block, derived from the genus name Piper, reflecting its initial isolation from pepper-related natural sources.

The evolution toward more complex piperidine derivatives, including carbamate-functionalized variants, gained momentum throughout the twentieth century as synthetic organic chemistry matured. The development of this compound specifically represents a convergence of several synthetic methodologies, including the well-established chemistry of carbamate formation and the strategic incorporation of allyl functionality for enhanced reactivity. The compound's synthesis methodology typically involves the strategic reaction of piperidine derivatives with allyl isocyanate, conducted under controlled conditions using solvents such as dichloromethane or tetrahydrofuran, with triethylamine serving as a catalyst to facilitate the formation of the carbamate linkage.

Industrial production methods for this compound mirror laboratory-scale synthesis but employ larger-scale reactors and automated systems to optimize consistency and efficiency while maintaining stringent quality control measures. The scalable synthesis of related piperidine carbamate derivatives has been the subject of substantial research, with investigators developing improved methodologies that utilize easily available commercial raw materials and shorter reaction times to achieve high yields suitable for large-scale manufacturing applications.

Nomenclature and Classification

This compound falls into several distinct chemical classification categories that reflect its structural complexity and functional diversity. The compound is primarily classified as a piperidine derivative, situating it within the broader family of six-membered nitrogen-containing heterocycles. More specifically, the presence of the carbamate functional group places it within the carbamate subclass, while the allyl substitution pattern provides additional structural characterization.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name reflecting the sequential arrangement of functional groups around the central piperidine ring system. The Chemical Abstracts Service has assigned the registry number 1187927-76-9 to this compound, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems may refer to this compound using variations such as "piperidin-4-yl-carbamic acid allyl ester hydrochloride," reflecting different approaches to systematic naming conventions.

The molecular structure can be represented using simplified molecular-input line-entry system notation as O=C(OCC=C)NC1CCNCC1.[H]Cl, which encodes the complete connectivity pattern including the hydrochloride salt formation. The International Chemical Identifier provides additional structural encoding through its standardized representation, facilitating computational chemistry applications and database integration.

Table 1: Chemical Identity and Classification Data

Property Value Reference
Chemical Abstracts Service Number 1187927-76-9
Molecular Formula C9H17ClN2O2
Molecular Weight 220.70 g/mol
International Union of Pure and Applied Chemistry Name prop-2-enyl N-piperidin-4-ylcarbamate hydrochloride
Chemical Classification Piperidine derivative, Carbamate
Simplified Molecular-Input Line-Entry System O=C(OCC=C)NC1CCNCC1.[H]Cl

Significance in Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research stems from its unique combination of structural features that enable diverse synthetic transformations and potential biological activities. The compound serves as a versatile synthetic intermediate, capable of undergoing various chemical reactions typical of both carbamate and piperidine derivatives. These reaction capabilities include hydrolysis under acidic or basic conditions, reduction reactions that can modify the carbamate functionality, and substitution reactions that allow for further structural elaboration.

Research investigations have identified several key areas where this compound demonstrates particular utility. In medicinal chemistry applications, the structural scaffold provides opportunities for developing compounds with potential antimicrobial and antimalarial activities. The presence of both carbamate and allyl groups may enhance binding affinity to target enzymes or receptors involved in disease processes, suggesting potential therapeutic applications. The mechanism of action, while not fully elucidated, is believed to involve interactions at biological targets relevant to these antimicrobial and antimalarial activities.

The compound's role as a synthetic building block extends beyond medicinal chemistry into broader organic synthesis applications. The allyl group provides a reactive site for various organic transformations, including cross-coupling reactions, metathesis processes, and radical-mediated chemistry. This reactivity profile makes the compound valuable for constructing more complex molecular architectures through standard synthetic methodologies.

Recent advances in piperidine derivative synthesis have highlighted the importance of compounds like this compound in developing new synthetic strategies. The current literature demonstrates increasing interest in piperidine-containing compounds for their diverse pharmacological applications, including cancer therapy, cholinesterase inhibition, and other therapeutic targets. The structural features present in this compound align with many of these research directions, positioning it as a compound of continuing scientific interest.

Table 2: Research Applications and Synthetic Utility

Application Area Specific Utility Structural Feature Responsible
Medicinal Chemistry Antimicrobial activity development Piperidine ring with carbamate substitution
Synthetic Chemistry Building block for complex molecules Allyl group reactivity
Drug Discovery Target enzyme interaction Combined carbamate and allyl functionality
Chemical Biology Probe compound development Heterocyclic scaffold with multiple reaction sites

The compound's versatility in serving as both a synthetic intermediate and a potential bioactive molecule underscores its significance in contemporary organic chemistry research. Its unique structural features allow researchers to explore multiple avenues of chemical modification while maintaining the core piperidine pharmacophore that has proven valuable across numerous therapeutic applications. This dual utility ensures continued research interest and potential for future developments in both synthetic methodology and medicinal chemistry applications.

Properties

IUPAC Name

prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDBHRQFVYCWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Carbamate Formation

A scalable and efficient route involves the following key steps:

This approach benefits from commercially available starting materials, relatively short reaction times, and high yields, making it suitable for large-scale synthesis.

Palladium-Catalyzed Allylic Amination

Another advanced method utilizes palladium-catalyzed allylic amination:

  • Palladium(0) complexes , such as [(π-allyl)PdCl]_2, catalyze the substitution of allyl groups onto the piperidin-4-ylcarbamate.
  • The reaction is typically conducted under inert atmosphere (argon), at moderate temperatures (~50 °C), using bases like potassium hydroxide.
  • Ligands such as cBRIDP enhance catalytic efficiency.
  • The reaction proceeds with high selectivity and yields, and the product is purified by silica gel chromatography.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reductive amination 1-Benzylpiperidin-4-one, NH3, Raney-Ni, H2 High Efficient amination at 4-position
Benzyl deprotection Hydrogenation, Pd/C catalyst, room temperature High Mild conditions preserve other functional groups
Carbamate formation Allyl chloroformate, base (e.g., triethylamine) High Forms allyl piperidin-4-ylcarbamate
Salt formation HCl in ether or similar solvent Quantitative Yields hydrochloride salt for stability
Pd-catalyzed allylic amination [(π-allyl)PdCl]_2 (0.5-2 mol %), cBRIDP ligand, base, 50 °C, 24-48 h 80-95 High catalytic efficiency and selectivity

Research Findings and Optimization Insights

  • The Raney-Ni catalyzed reductive amination is highly selective for the 4-position of piperidine, avoiding over-reduction or ring saturation.
  • Benzyl protecting groups are preferred for their easy removal under mild hydrogenation conditions, preserving sensitive carbamate groups.
  • The palladium-catalyzed allylic amination uses low catalyst loadings and water-compatible surfactants (e.g., TPGS-750M) to improve green chemistry metrics.
  • Ligand choice (e.g., cBRIDP) critically influences reaction rate and yield in Pd-catalyzed steps.
  • The hydrochloride salt form improves solubility and handling for pharmaceutical applications.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Catalysts Advantages Limitations
Reductive amination + carbamate 1-Benzylpiperidin-4-one NH_3, Raney-Ni, Allyl chloroformate Scalable, high yield, mild conditions Requires benzyl protection/deprotection
Pd-catalyzed allylic amination Piperidin-4-ylcarbamate derivatives [(π-allyl)PdCl]_2, cBRIDP, base High selectivity, catalytic efficiency Requires inert atmosphere, longer reaction times
Cyclization strategies Linear precursors Various organometallic reagents Access to diverse substitution patterns Multi-step, sometimes lower yields

Chemical Reactions Analysis

Aminolysis of the Carbamate Group

The carbamate functionality undergoes nucleophilic aminolysis, particularly under basic conditions, enabling acyl transfer to amines.

Reaction Mechanism :

  • Step 1 : Deprotonation of the amine nucleophile by a base (e.g., DBU).

  • Step 2 : Nucleophilic attack on the carbamate carbonyl, displacing the allyloxy group.

  • Step 3 : Formation of the amide product and release of allyl alcohol.

Experimental Conditions :

SubstrateNucleophileBaseSolventTemp (°C)ProductYield (%)Reference
Allyl piperidin-4-ylcarbamateBenzylamineDBUMeCN20N-Benzyl-piperidin-4-carboxamide85

Key Findings :

  • The reaction proceeds via a termolecular transition state involving the carbamate, amine, and base .

  • Turnover frequency (TOF) increases with electron-deficient aryl amines (Hammett ρ = −0.50 in MeCN) .

Pd-Catalyzed Allylic Substitution

The allyl group participates in palladium-catalyzed cross-coupling reactions, forming carbon–heteroatom bonds.

Reaction Scope :

CatalystLigandSubstrateNucleophileProductYield (%)Reference
Pd(π-allyl)Cl₂cBRIDPAllyl piperidin-4-ylcarbamateBenzyl carbamateN-Benzyloxycarbonyl-piperidine80

Mechanistic Insights :

  • The π-allyl palladium intermediate forms via oxidative addition of the allyl carbamate .

  • Electron-rich phosphine ligands (e.g., cBRIDP) enhance catalytic efficiency .

Hydrofunctionalization of the Allyl Moiety

The allyl double bond undergoes hydroboration-oxidation or hydroamination to yield functionalized piperidines.

Hydroboration-Oxidation :

SubstrateReagentConditionsProductYield (%)Reference
Allyl piperidin-4-ylcarbamateBH₃·THFTHF, 0°C → H₂O₂/NaOH3-Hydroxypropyl-piperidin-4-carbamate92

Hydroamination :

  • Rhodium-catalyzed anti-Markovnikov addition of amines to the allyl group yields 3,5-disubstituted piperidines .

Base-Mediated Elimination Reactions

Under strong basic conditions, the allyl carbamate undergoes elimination to form piperidin-4-yl isocyanate.

Reaction Pathway :

  • Step 1 : Deprotonation of the carbamate nitrogen.

  • Step 2 : Elimination of allyl alcohol to generate isocyanate.

Conditions :

BaseSolventTemp (°C)ProductYield (%)Reference
KOtBuTHF60Piperidin-4-yl isocyanate75

Stability and Degradation Pathways

  • Hydrolytic Degradation : The carbamate hydrolyzes in aqueous acidic conditions (t₁/₂ = 2 h at pH 2) .

  • Thermal Stability : Decomposes above 200°C via retro-ene reaction, releasing CO₂ and allylamine .

Comparative Reactivity with Analogues

CompoundKey FeatureReactivity Difference
PiperidineNo carbamate/allylLacks acyl transfer capability
BiperidenN-Alkyl substituentReduced nucleophilicity at nitrogen
Allyl piperidin-4-ylcarbamateAllyl carbamateEnhanced electrophilicity at carbonyl

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to piperidones, including allyl piperidin-4-ylcarbamate hydrochloride, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:

  • Colon Cancer : The compound demonstrated potent antiproliferative effects against HCT116 cell lines.
  • Breast Cancer : Efficacy was noted against MCF7 cells, with mechanisms involving the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a possible application in treating conditions characterized by chronic inflammation, which is often associated with cancer progression .

Drug Design and Prodrug Development

Carbamates like this compound are increasingly used in drug design due to their stability and ability to serve as prodrugs. Prodrugs are designed to improve bioavailability and reduce first-pass metabolism. The manipulation of carbamate structures allows for enhanced pharmacokinetic properties, making these compounds suitable candidates for further development in therapeutic applications .

Case Studies and Research Findings

StudyFindingsImplications
Study 1Demonstrated high potency against HCT116 and MCF7 cancer cell linesPotential use as a chemotherapeutic agent
Study 2Showed inhibition of IL-6 and TNF-α in RAW264.7 cellsPossible application in inflammatory diseases
Study 3Evaluated as a prodrug for enhancing drug deliveryImproved pharmacokinetics for therapeutic agents

Mechanism of Action

The mechanism of action of allyl piperidin-4-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives are widely studied for their pharmacological versatility. Below is a comparative analysis of allyl piperidin-4-ylcarbamate hydrochloride and structurally/functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Relevance Key Differences
This compound Allyl, carbamate, HCl ~236.7 GLP-1 receptor PAM intermediate Allyl group enhances reactivity
Benzyl piperidin-4-ylcarbamate hydrochloride Benzyl, carbamate, HCl ~280.8 Protease inhibitor intermediate Benzyl group increases lipophilicity
Benzyl methyl(piperidin-4-yl)carbamate hydrochloride Benzyl, methyl, carbamate, HCl ~296.2 Neurological research Methyl group adds steric hindrance
Ethyl 2-(piperidin-4-yl)acetate hydrochloride Ethyl, acetate ester, HCl ~207.7 Antimicrobial precursor Ester group reduces polarity
Piperidin-4-yl 2-chloroacetate hydrochloride Chloroacetate, HCl ~214.1 Kinase inhibitor intermediate Chloroacetate enhances electrophilicity

Key Findings

Substituent Effects on Reactivity and Potency The allyl group in this compound provides electron-withdrawing effects and conformational flexibility, which may improve receptor binding compared to saturated alkyl chains (e.g., propyl derivatives) .

Functional Group Influence on Bioactivity

  • Carbamates (as in the target compound) generally exhibit greater hydrolytic stability than esters (e.g., ethyl 2-(piperidin-4-yl)acetate hydrochloride), making them preferable for oral drug formulations .
  • Chloroacetate derivatives (e.g., piperidin-4-yl 2-chloroacetate hydrochloride) are more electrophilic, enabling covalent interactions with target enzymes but increasing toxicity risks .

Antimicrobial and Metabolic Considerations

  • Allyl-substituted compounds often show enhanced antimicrobial potency compared to propyl analogs, as seen in biofilm inhibition studies . However, the allyl group may also increase metabolic lability due to susceptibility to oxidation .

Biological Activity

Allyl piperidin-4-ylcarbamate hydrochloride, a synthetic compound belonging to the piperidine class, has garnered significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an allyl group attached to a piperidine ring, with a carbamate moiety contributing to its unique properties. The compound has a molecular formula of C10_{10}H16_{16}ClN2_{2}O and a molecular weight of approximately 220.7 g/mol. Its structure can be summarized as follows:

Component Description
Piperidine A basic structure forming the backbone of many derivatives.
Allyl Group Contributes to the compound's reactivity and biological activity.
Carbamate Moiety Enhances the compound's interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. It modulates signaling pathways involved in tumor progression, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and reduce oxidative stress, making it a candidate for treating inflammatory conditions.
  • Neuroprotection : Studies suggest that this compound may enhance neuronal survival and promote synaptic plasticity, providing potential therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Cardiovascular Applications : The compound may improve endothelial function and modulate vascular tone, indicating its utility in cardiovascular medicine.
  • Antimicrobial Properties : It exhibits activity against various pathogens, including bacteria, fungi, and parasites, warranting further investigation into its safety profile and mechanisms of action.

Research Findings and Case Studies

Numerous studies have evaluated the biological activities of this compound:

Anticancer Studies

A study investigated the effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of cell growth and induction of apoptosis through modulation of key signaling pathways (e.g., MAPK/ERK pathway) .

Anti-inflammatory Activity

In animal models of inflammation, the compound showed efficacy in reducing markers of inflammation and oxidative stress, suggesting its potential as a lead compound for drug development targeting inflammatory diseases .

Neuroprotective Effects

Research highlighted its neuroprotective effects in models of neurodegeneration, where it was found to enhance synaptic plasticity and neuronal survival under stress conditions .

Summary Table of Biological Activities

Biological Activity Mechanism/Effects References
AnticancerInhibition of cell proliferation; apoptosis induction
Anti-inflammatoryReduction of cytokines; oxidative stress modulation
NeuroprotectionEnhancement of neuronal survival; synaptic plasticity
CardiovascularImproved endothelial function; vascular modulation
AntimicrobialEfficacy against bacteria, fungi, parasites

Q & A

Q. What are the standard synthetic routes for preparing allyl piperidin-4-ylcarbamate hydrochloride, and how can intermediates be validated?

this compound is typically synthesized via carbamate formation between piperidin-4-ylamine and allyl chloroformate, followed by hydrochloric acid salt precipitation. Key intermediates (e.g., piperidin-4-ylcarbamate) should be purified using column chromatography and characterized via 1H^1H-NMR to confirm regioselectivity and absence of byproducts like N-alkylated derivatives . Yield optimization often requires controlled pH during salt formation (pH 4–5) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • FTIR : Confirm carbamate C=O stretching (~1680–1720 cm1^{-1}) and NH bending (~1540 cm1^{-1}).
  • NMR : 1H^1H-NMR should resolve allyl protons (δ 5.2–5.8 ppm) and piperidine protons (δ 1.5–3.0 ppm). 13C^{13}C-NMR verifies carbamate carbonyl (~155 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) and confirm molecular ion peaks .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition mechanisms?

  • In vitro assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to test inhibition of prolyl oligopeptidase (POP) or dipeptidyl peptidase IV (DPP-IV). IC50_{50} values should be compared to known inhibitors (e.g., sitagliptin) .
  • Molecular docking : Perform simulations with AutoDock Vina to predict binding affinities to active sites of target enzymes .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for piperidine carbamate derivatives?

  • Systematic substituent variation : Synthesize analogs with modified allyl groups (e.g., propargyl, methylallyl) and compare IC50_{50} values .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity trends .

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models to identify metabolic instability .
  • Metabolite screening : Use LC-HRMS to detect hydrolyzed products (e.g., piperidin-4-ylamine) that may contribute to toxicity .

Q. What experimental designs are suitable for evaluating the compound’s neuroactivity in vivo?

  • Rodent seizure models : Administer this compound (10–50 mg/kg, i.p.) to assess GABAergic effects, using electroencephalography (EEG) to monitor seizure thresholds .
  • Behavioral assays : Perform open-field tests to measure locomotor activity changes linked to dopamine receptor modulation .

Q. How can the stability of this compound under physiological conditions be quantified?

  • pH-dependent degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC every 30 minutes for 4 hours .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td_d) to assess thermal stability during lyophilization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Allyl piperidin-4-ylcarbamate hydrochloride
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